N,N,N',N'-Tetramethylphosphoramide
Description
N,N,N',N'-Tetramethylphosphoramide (TMPA; CAS 16853-36-4) is a phosphoramide derivative characterized by four methyl groups attached to the nitrogen atoms of its central phosphorus(V) core. This compound is a metabolite of hexamethylphosphoramide (HMPA), formed via oxidative N-demethylation in experimental models . TMPA’s structure grants it unique coordination properties, making it relevant in organometallic chemistry and solvent applications.
Properties
CAS No. |
3732-86-3 |
|---|---|
Molecular Formula |
C4H14N3OP |
Molecular Weight |
151.15 g/mol |
IUPAC Name |
N-[amino(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C4H14N3OP/c1-6(2)9(5,8)7(3)4/h1-4H3,(H2,5,8) |
InChI Key |
HTFUZOUJKZBUAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetramethylphosphoramide can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus oxychloride with dimethylamine under controlled conditions . The reaction typically requires an organic base, such as N-ethyl-N,N-diisopropylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetramethylphosphoramide often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethylphosphoramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Common Reagents and Conditions
Common reagents used in reactions with N,N,N’,N’-Tetramethylphosphoramide include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving N,N,N’,N’-Tetramethylphosphoramide depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines .
Scientific Research Applications
N,N,N’,N’-Tetramethylphosphoramide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethylphosphoramide involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and interaction of reactants in chemical reactions. In biological systems, it can interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphoramides and structurally analogous compounds exhibit diverse chemical behaviors and applications. Below is a detailed comparison of TMPA with key analogs:
Functional and Application Differences
- Coordination Chemistry: TMPA and HMPA act as Lewis bases, coordinating to transition metals (e.g., Pd, Ru). HMPA’s stronger donating ability makes it a preferred solvent in organometallic reactions, while TMPA’s smaller size may favor selective coordination . N,N,N',N'-Tetrakis(diphenylphosphinomethyl) ligands (e.g., L1-L3 in ) show superior metal-binding versatility compared to TMPA, enabling catalysis in cross-coupling reactions .
- Biological and Medical Relevance: TEPA () is an alkylating agent used in cancer therapy, targeting DNA via aziridine ring-opening. In contrast, TMPA lacks direct therapeutic use but is studied for its role in HMPA’s metabolic toxicity . HMPA is a known carcinogen in rodents, with TMPA identified as a less toxic metabolite .
Stability and Reactivity :
Toxicity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
